
1-(Ethyltellanyl)-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethyltellanyl)-2-nitrobenzene is an organotellurium compound characterized by the presence of an ethyltellanyl group attached to a nitrobenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Ethyltellanyl)-2-nitrobenzene can be synthesized through several methods. One common approach involves the reaction of 2-nitroaniline with ethyltellurium trichloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethyltellanyl)-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The ethyltellanyl group can be oxidized to form tellurium dioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyltellanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products:
Oxidation: Tellurium dioxide and 2-nitrobenzene.
Reduction: 1-(Ethyltellanyl)-2-aminobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Ethyltellanyl)-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organotellurium compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(Ethyltellanyl)-2-nitrobenzene involves its interaction with molecular targets through its ethyltellanyl and nitro groups. The ethyltellanyl group can form bonds with various biomolecules, while the nitro group can undergo reduction to form reactive intermediates. These interactions can lead to the modulation of biological pathways and the inhibition of specific enzymes.
Comparison with Similar Compounds
1-(Ethyltellanyl)-2-nitrobenzene can be compared with other similar compounds such as:
1-(Methyltellanyl)-2-nitrobenzene: Similar structure but with a methyl group instead of an ethyl group.
1-(Phenyltellanyl)-2-nitrobenzene: Contains a phenyl group instead of an ethyl group.
1-(Ethyltellanyl)-4-nitrobenzene: The nitro group is positioned differently on the benzene ring.
Uniqueness: this compound is unique due to the specific positioning of the ethyltellanyl and nitro groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
84451-31-0 |
|---|---|
Molecular Formula |
C8H9NO2Te |
Molecular Weight |
278.8 g/mol |
IUPAC Name |
1-ethyltellanyl-2-nitrobenzene |
InChI |
InChI=1S/C8H9NO2Te/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3 |
InChI Key |
VNSKXAKYTISZHC-UHFFFAOYSA-N |
Canonical SMILES |
CC[Te]C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


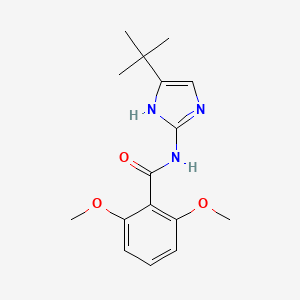
![5-Bromo-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14420418.png)
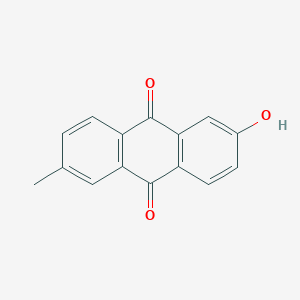
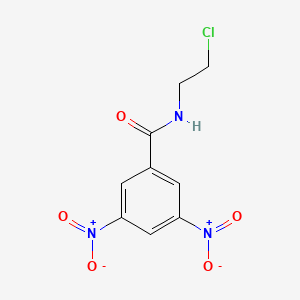

![ethyl N-[6-amino-5-nitro-4-[[2-(4-nitrophenyl)-2-oxoethyl]amino]pyridin-2-yl]carbamate](/img/structure/B14420428.png)
![4-[2-(4-Chloro-1H-pyrazol-1-yl)ethoxy]phenol](/img/structure/B14420434.png)
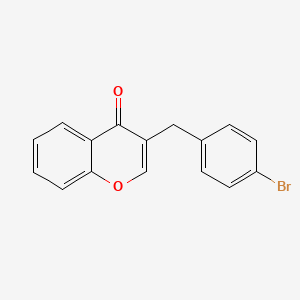
![3-[(1-Benzothiophen-5-yl)methyl]pyridine](/img/structure/B14420452.png)
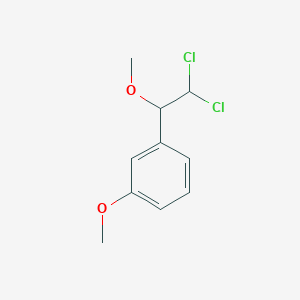
![[6-[[(7E,11E)-3-formyl-5,23-dihydroxy-9-[5-(methoxycarbonylamino)-4,6-dimethyl-4-nitrooxan-2-yl]oxy-8,12,18,20,22-pentamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-3,7,11,14,23-pentaen-17-yl]oxy]-4-(5-hydroxy-6-methyloxan-2-yl)oxy-2-methyloxan-3-yl] acetate](/img/structure/B14420459.png)
![(1,4-Dioxaspiro[4.5]decan-2-yl)methyl 2-methylprop-2-enoate](/img/structure/B14420469.png)


